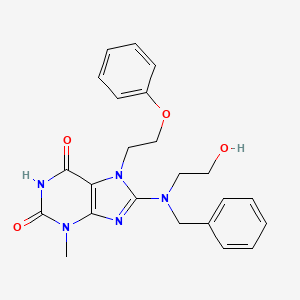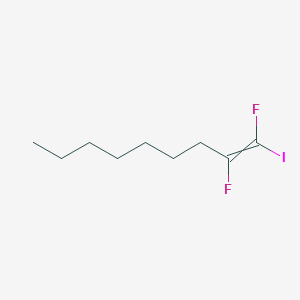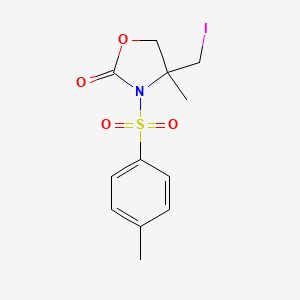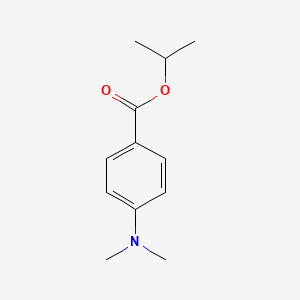![molecular formula C16H18N2O2 B14344925 2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine CAS No. 101288-81-7](/img/structure/B14344925.png)
2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is an organic compound characterized by its biphenyl structure with multiple methyl groups and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 2’,4,4’,6-Tetramethyl[1,1’-biphenyl]-2-amine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Similar biphenyl structure but lacks the nitro group.
4-Acetamido-2,2,6,6-tetramethylpiperidinyloxy: Contains a piperidine ring and an acetamido group, differing in structure and functional groups.
Uniqueness
2’,4,4’,6-Tetramethyl-6’-nitro[1,1’-biphenyl]-2-amine is unique due to the presence of both multiple methyl groups and a nitro group on the biphenyl structure
Propiedades
Número CAS |
101288-81-7 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-(2,4-dimethyl-6-nitrophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C16H18N2O2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18(19)20/h5-8H,17H2,1-4H3 |
Clave InChI |
GUVNQPAXIIRKAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N)C2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)


![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)

![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)



